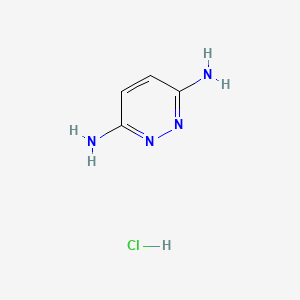

3,6-Pyridazinediamine, monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridazine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,5,7)(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKYTYGGLDQTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyridazinediamine Scaffold: a Cornerstone in Chemical Research

The pyridazinediamine scaffold, a di-amino substituted derivative of pyridazine (B1198779), represents a privileged structure in medicinal chemistry and materials science. Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide array of biological activities. google.comnih.gov The incorporation of amino groups into the pyridazine ring, creating pyridazinediamine, further enhances its potential for forming diverse molecular interactions, making it a valuable building block for novel compounds.

The significance of this scaffold lies in its versatile chemical nature. The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, while the amino substituents can act as hydrogen bond donors. This dual functionality allows for the formation of stable complexes and facilitates interactions with biological targets. nih.gov The aromatic nature of the pyridazine ring also contributes to its ability to engage in π-stacking interactions.

Research has shown that pyridazine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. google.com They are integral to the development of compounds with potential applications as antimicrobial, anti-inflammatory, and cardiovascular agents. google.comnih.gov

Synthetic Methodologies and Reaction Pathways of 3,6 Pyridazinediamine

Established Synthetic Routes to 3,6-Pyridazinediamine and Analogues

Traditional methods for synthesizing the pyridazine (B1198779) ring and its derivatives have been well-established, providing reliable and versatile access to this class of compounds. These approaches often serve as the foundation for more complex molecular constructions.

Multi-step synthesis provides a rational and controllable pathway to pyridazine derivatives, often starting from acyclic precursors. A common strategy involves the construction of a 1,4-dicarbonyl compound followed by cyclization and subsequent aromatization. An illustrative example is the synthesis of 3,6-dimethylpyridazine, an analogue of the target diamine. This process begins with the reaction of hexane-2,5-dione with hydrazine (B178648) monohydrate in a solvent like ethanol (B145695), leading to the formation of a dihydropyridazine (B8628806) intermediate. The sequence is completed by an oxidation step, often using a catalyst such as palladium on carbon (Pd/C) in a solvent like benzene, to yield the aromatic pyridazine ring. chemicalbook.com This two-stage approach—cyclization followed by aromatization—is a hallmark of many multi-step pyridazine syntheses.

Table 1: Example of Multi-Step Synthesis for a Pyridazine Analogue chemicalbook.com

| Step | Starting Material | Reagent(s) | Product | Conditions |

|---|---|---|---|---|

| 1 | Hexane-2,5-dione | Hydrazine monohydrate | 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine | Reflux in ethanol |

The core of many pyridazine syntheses is the reaction between a 1,4-dielectrophilic species and hydrazine or its derivatives. dur.ac.uk This cyclization reaction is a powerful tool for forming the six-membered diazine ring. The Knorr synthesis, traditionally used for pyrazoles from 1,3-dicarbonyls, provides a conceptual basis; for pyridazines, a 1,4-dicarbonyl compound is the required precursor. beilstein-journals.org The versatility of this method allows for the synthesis of a wide array of substituted pyridazines by simply varying the substituents on the dicarbonyl starting material. For instance, using a succinonitrile (B93025) derivative (a 1,4-dinitrile) which can be hydrolyzed or converted to a 1,4-dicarbonyl equivalent, one can access the 3,6-diaminopyridazine scaffold. The reaction is often a one-pot procedure where the hydrazine acts as the dinucleophile to form the heterocyclic ring. beilstein-journals.orgnih.gov Copper-mediated cyclization reactions involving hydrazine have also been developed to produce fused pyridazine systems like pyrazolo[1,5-a]pyridines from enediynones. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing pre-formed pyridazine rings, especially those bearing suitable leaving groups like halogens. nih.gov The electron-deficient nature of the pyridazine ring, caused by the two adjacent electronegative nitrogen atoms, facilitates attack by nucleophiles. dur.ac.uk This effect is most pronounced at the positions alpha (C3 and C6) and gamma (C4 and C5 are not directly analogous to pyridine's C4) to the nitrogen atoms. stackexchange.com

The synthesis of 3,6-pyridazinediamine can be efficiently achieved by starting with 3,6-dichloropyridazine (B152260) and treating it with a nitrogen nucleophile such as ammonia (B1221849) or an amide source. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon atom bearing the halogen, forming a high-energy anionic intermediate (a Meisenheimer complex), which then eliminates the halide ion to restore aromaticity. stackexchange.comwur.nl The conditions for these substitutions can be modulated based on the reactivity of the substrate and the nucleophile.

Table 2: Nucleophilic Aromatic Substitution on a Pyridazine Core

| Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia (NH₃) | 3,6-Pyridazinediamine | High pressure, elevated temperature |

| 3,6-Dichloropyridazine | Hydrazine (N₂H₄) | 3,6-Dihydrazinopyridazine | Alcoholic solvent, reflux |

Advanced Synthetic Strategies for Pyridazinediamine Derivatives

To improve efficiency, atom economy, and molecular diversity, modern synthetic chemistry has moved towards more sophisticated strategies. These include modular techniques and cascade reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials.

Modular synthesis, often realized through multicomponent reactions (MCRs), offers a powerful approach to building libraries of complex molecules in a single step. nih.gov This strategy involves the simultaneous combination of three or more reactants to form a product that contains portions of all the starting materials. While widely developed for other heterocycles like pyrazoles, the principles are applicable to pyridazine derivatives. beilstein-journals.org A hypothetical modular synthesis of a substituted pyridazinediamine derivative could involve the one-pot reaction of a 1,4-dicarbonyl compound, hydrazine, and a third component that introduces additional diversity, all orchestrated by a suitable catalyst to control regioselectivity and yield. The advantage lies in the rapid generation of structural complexity and the ability to easily create diverse compound libraries by varying the individual components. nih.gov

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in sequence within a single reaction vessel without the isolation of intermediates. This approach is highly efficient and atom-economical. The synthesis of pyridazine derivatives can be achieved through cascade sequences, for example, by reacting 1,2,4,5-tetrazines with cyclic enolates, which can lead to pyridazine-forming cascade reactions. nih.gov Palladium-catalyzed cascade reactions have also been reported for the synthesis of fused pyridazine systems like imidazo[1,2-a]pyridazines in water, highlighting a green chemistry approach. nih.gov

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, defined by the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. nih.gov The synthesis of the pyridazine ring via the reaction of hydrazine with 1,4-dicarbonyl compounds is a classic example of a cyclocondensation. scribd.comresearchgate.net Advanced cyclocondensation strategies might involve the in situ generation of the 1,4-dicarbonyl precursor, which then immediately reacts with hydrazine in a one-pot process, streamlining the synthesis and avoiding the isolation of potentially unstable intermediates. beilstein-journals.org

Green Chemistry Principles in Pyridazinediamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazine derivatives, to develop more environmentally benign and efficient processes. Key strategies include the use of microwave-assisted synthesis, one-pot reactions, and solvent-free or greener solvent systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for promoting clean, high-yielding, and rapid reactions under mild conditions. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, the synthesis of substituted 2,4-diaminopyrimidine-based compounds was significantly improved by using microwave irradiation to assist a Heck coupling reaction, resulting in shorter reaction times, reduced catalyst loading, and higher yields with fewer byproducts compared to conventional heating. nih.gov Similarly, the synthesis of 4,4'-diaminotriphenylmethanes under microwave irradiation was shown to be a fast and efficient method, suitable for parallel library synthesis in solvent-free conditions. sci-hub.box The synthesis of pyridazinone derivatives has also been achieved using green chemistry tools like grinding and microwave heating, which offer advantages over conventional heating methods. ekb.eg These examples highlight the potential for applying microwave-assisted techniques to the synthesis of 3,6-pyridazinediamine to create more sustainable processes.

The use of greener catalysts and reaction media is also a key aspect of green chemistry. For example, metal-free catalysis, such as using ammonium (B1175870) acetate (B1210297) for the formation of polysubstituted pyridine (B92270) rings, has been reported. nih.gov The use of water as a solvent in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, without the need for a metal catalyst, further exemplifies the move towards more environmentally friendly synthetic protocols. organic-chemistry.org

| Green Chemistry Approach | Application Example | Benefits |

| Microwave-Assisted Synthesis | Synthesis of 2,4-diaminopyrimidine (B92962) derivatives nih.gov | Reduced reaction times, higher yields, fewer byproducts |

| Synthesis of pyridazinone derivatives ekb.eg | Efficient, alternative to conventional heating | |

| One-Pot Reactions | Synthesis of highly substituted pyridazines acs.org | Uncatalyzed, three-component, domino reaction |

| Synthesis of imidazo[1,2-a]pyridines functionalized with azides mdpi.com | Mild conditions, multicomponent, platform for further transformations | |

| Green Catalysts/Solvents | Metal-free synthesis of polysubstituted pyridines nih.gov | Avoids heavy metal catalysts |

| Water as a solvent for imidazo[1,2-a]pyridine (B132010) synthesis organic-chemistry.org | Environmentally benign solvent, no metal catalyst required |

Functionalization and Derivatization Strategies

The functionalization of the 3,6-pyridazinediamine core is essential for modulating its physicochemical properties and biological activity. Strategies often involve the introduction of various substituents or the formation of fused ring systems.

Introduction of Hetero-Substituted Groups

The introduction of heteroatom-containing functional groups onto the pyridazine ring can significantly influence its electronic properties and potential for intermolecular interactions. While specific examples for 3,6-pyridazinediamine are not extensively detailed in the provided search results, general strategies for pyridazine and related heterocycles can be considered.

The synthesis of substituted 2,6-diaminopyridines has been explored, which can serve as a model for the functionalization of 3,6-pyridazinediamine. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and introducing aryl or alkylamino groups. researchgate.net This approach has been used for the synthesis of 4-aryl and alkyl-substituted, N6-alkylated pyridazine-3,6-diamines, highlighting the differential reactivity of the amino groups on the pyridazine ring. researchgate.net

The introduction of sulfur-containing groups is another important derivatization strategy. For example, 4-mercaptocinnolines have been prepared by treating hydroxycinnolines with phosphorus pentasulfide. researchgate.net This suggests that similar transformations could potentially be applied to introduce thiol groups onto a pyridazinediamine scaffold.

Furthermore, the synthesis of 2-hetarylamino-substituted 1,4-benzodiazepines demonstrates the nucleophilic displacement of a thioethyl ether group by various hetarylamines, including 2-aminopyridine. scholarsresearchlibrary.com This type of reaction could be adapted to introduce heteroaryl-amino substituents onto a suitably activated 3,6-pyridazinediamine precursor.

| Functional Group | Synthetic Strategy | Example |

| Aryl/Alkylamino | Buchwald-Hartwig amination researchgate.net | Synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines researchgate.net |

| Thiol | Reaction with phosphorus pentasulfide researchgate.net | Synthesis of 4-mercaptocinnolines from hydroxycinnolines researchgate.net |

| Hetarylamino | Nucleophilic displacement of a leaving group scholarsresearchlibrary.com | Synthesis of 2-hetarylamino substituted 1,4-benzodiazepines scholarsresearchlibrary.com |

Formation of Annulated Pyridazine Systems

The construction of fused heterocyclic systems containing a pyridazine ring is a common strategy to create novel scaffolds with diverse biological activities. Starting from 3,6-diaminopyridazine or its derivatives, various annulated systems can be synthesized.

One prominent example is the synthesis of imidazo[4,5-c]pyridazines . These can be prepared from 3,4-diaminopyridazine by reaction with various reagents. For example, reaction with sodium metabisulfite (B1197395) adducts of benzaldehydes yields 2-substituted imidazo[4,5-c]pyridines. nih.gov The parent imidazo[4,5-c]pyridazine has been synthesized via several routes, and its derivatives have been prepared from substituted diaminopyridazines. researchgate.net

Another important class of fused pyridazines are the triazolopyridazines . The synthesis of 1,2,3-triazolo[4,5-c]pyridazines can be achieved by the cyclization of diaminopyridazines with nitrite (B80452) in the presence of an acid catalyst. researchgate.net For instance, 5-chloro-3,4-diaminopyridazine can be cyclized to 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine. researchgate.net The synthesis of functionalized triazolopyridazines has also been accomplished by reacting thiocarbohydrazide (B147625) with γ-ketoesters. nih.gov

Pyridazino[4,3-e] researchgate.netacs.orgekb.egtriazines are another example of fused systems that can be derived from pyridazine precursors. For instance, treatment of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride, p-chlorobenzaldehyde, or carbon disulfide leads to the formation of the corresponding pyridazinotriazine derivatives. nih.gov

The synthesis of pyridine-fused pyridazines , such as pyrido[2,3-c]pyridazines, has been achieved from 3-oxo-3-aryl-2-arylhydrazonopropanals upon treatment with cyanomethyl derivatives. researchgate.net More complex fused systems, like furo[2,3-b]pyridines , can be synthesized via palladium-catalyzed cross-coupling and subsequent electrophilic cyclization. ias.ac.in

| Fused System | Synthetic Approach | Starting Material Example |

| Imidazo[4,5-c]pyridazine | Reaction with benzaldehyde (B42025) adducts nih.gov | 3,4-Diaminopyridine nih.gov |

| Various cyclization routes researchgate.net | Diaminopyridazines researchgate.net | |

| Triazolopyridazine | Cyclization with nitrite researchgate.net | Diaminopyridazines researchgate.net |

| Reaction of thiocarbohydrazide with γ-ketoesters nih.gov | Thiocarbohydrazide and γ-ketoesters nih.gov | |

| Pyridazino[4,3-e] researchgate.netacs.orgekb.egtriazine | Reaction with various reagents nih.gov | Hydrazinylpyridazine derivative nih.gov |

| Pyrido[2,3-c]pyridazine | Reaction with cyanomethyl derivatives researchgate.net | 3-Oxo-3-aryl-2-arylhydrazonopropanal researchgate.net |

Mechanistic Investigations of 3,6-Pyridazinediamine Formation

Understanding the reaction mechanisms involved in the formation of 3,6-pyridazinediamine and its derivatives is crucial for optimizing synthetic routes and designing new analogues. While specific mechanistic studies on the formation of 3,6-pyridazinediamine itself are not extensively detailed in the provided search results, insights can be drawn from studies on the formation of the pyridazine ring and related heterocycles.

The most common route to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.org The reaction is believed to proceed through the initial formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com A proposed mechanism for the reaction between hydrazines and β-dicarbonyl compounds, which leads to pyrazoles, suggests that the dehydration of dihydroxypyrazolidine intermediates kinetically controls the isomeric outcome. researchgate.netcdnsciencepub.com This highlights the importance of dehydration steps in the formation of such nitrogen-containing heterocycles.

In the context of one-pot syntheses, domino reactions with complex mechanistic pathways are often involved. For example, the uncatalyzed one-pot synthesis of highly substituted pyridazines proceeds via a domino S_N/condensation/aza-ene addition cyclization sequence. acs.org

The formation of fused pyridazine systems also involves intricate mechanisms. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines to form pyridazine derivatives is proposed to proceed via an inverse electron-demand mechanism, where the 1,2,3-triazine (B1214393) acts as the diene. organic-chemistry.org The regioselectivity of this reaction is a key aspect of the mechanistic investigation. organic-chemistry.org

While these studies provide a general framework for understanding the formation of the pyridazine ring and its fused derivatives, detailed mechanistic investigations, including computational studies, specifically for the synthesis of 3,6-pyridazinediamine from common precursors like 3,6-dichloropyridazine, would be beneficial for further synthetic advancements. Such studies could elucidate the role of catalysts, reaction intermediates, and transition states, leading to more efficient and selective synthetic methods.

Structural Elucidation and Spectroscopic Characterization Techniques for 3,6 Pyridazinediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), confirming the molecular skeleton and the placement of functional groups.

Proton NMR (¹H NMR) spectroscopy for 3,6-Pyridazinediamine monohydrochloride is used to identify the number and type of hydrogen atoms in the molecule. The pyridazine (B1198779) ring protons are expected to appear as a singlet due to the symmetrical nature of the 3,6-disubstituted ring system. The protons of the two amino (-NH₂) groups would also give rise to a distinct signal. The chemical shifts are influenced by the solvent and the presence of the hydrochloride, which can lead to protonation and subsequent changes in the electronic environment. In a solvent like DMSO-d₆, the amine protons are typically observed as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts for 3,6-Pyridazinediamine

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring Protons (H-4, H-5) | ~6.8 - 7.2 | Singlet (s) | Symmetrical environment leads to a single signal for both protons. |

| Amine Protons (-NH₂) | ~5.8 - 6.5 | Broad Singlet (br s) | Chemical shift can vary significantly with concentration and solvent. |

Note: Data are estimated based on analogous structures like diaminopyridines. chemicalbook.comchemicalbook.com Actual values can vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org For 3,6-Pyridazinediamine, two distinct signals are expected in the ¹³C NMR spectrum due to the molecule's symmetry. One signal corresponds to the two equivalent carbon atoms attached to the amino groups (C-3 and C-6), and the other corresponds to the two equivalent carbons at the 4 and 5 positions. The chemical shifts of these carbons are indicative of their electronic environment, with the carbons bonded to the electronegative nitrogen atoms appearing further downfield. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for 3,6-Pyridazinediamine

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3, C-6 | ~155 - 160 | Carbons bonded to both ring nitrogens and amino groups. |

Note: Data are estimated based on published values for similar heterocyclic systems. nih.govresearchgate.netresearchgate.netchemicalbook.com The specific shifts can be influenced by solvent and pH.

To gain deeper structural insights and unambiguously assign proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): While less informative for this specific molecule due to the lack of proton-proton coupling between non-equivalent neighbors, it would confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signal of the ring protons to the ¹³C signal of the C-4/C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. It could be used to confirm through-space interactions, although its utility is more pronounced in more complex, sterically crowded molecules. ipb.pt

These advanced methods are crucial for the structural elucidation of novel or complex heterocyclic compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. chemguide.co.uk For 3,6-Pyridazinediamine monohydrochloride, the analysis would typically be performed on the free base, 3,6-Pyridazinediamine (Molecular Weight: 110.12 g/mol ).

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 110. This energetically unstable molecular ion undergoes fragmentation into smaller, more stable charged particles. chemguide.co.uk The fragmentation pattern for amines and nitrogen-containing heterocycles is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of small neutral molecules. libretexts.org

Table 3: Plausible Mass Spectrometry Fragmentation for 3,6-Pyridazinediamine

| m/z Value | Identity of Fragment | Plausible Loss |

|---|---|---|

| 110 | [C₄H₆N₄]⁺ | Molecular Ion (M⁺) |

| 94 | [C₄H₄N₃]⁺ | Loss of NH₂ radical |

| 83 | [C₃H₃N₄]⁺ | Loss of HCN from the ring |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry for amines and aromatic nitrogen heterocycles. libretexts.orglibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying functional groups. The IR spectrum of 3,6-Pyridazinediamine would be characterized by distinct peaks corresponding to the N-H bonds of the amino groups and the various bonds within the pyridazine ring.

Table 4: Characteristic IR Absorption Bands for 3,6-Pyridazinediamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1475 | C=C and C=N Stretching | Aromatic Pyridazine Ring |

| 1350 - 1250 | C-N Stretching | Aryl-Amine |

Note: Values are typical ranges for the specified functional groups and are based on data for similar compounds like diaminopyridines. researchgate.netchemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov For conjugated systems like 3,6-Pyridazinediamine, characteristic absorption bands arise from π → π* and n → π* electronic transitions. The spectrum is sensitive to the solvent and pH. The presence of the aromatic pyridazine ring and the auxochromic amino groups results in strong absorption in the UV region. researchgate.netacs.org

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 3,6-Pyridazinediamine

| λₘₐₓ (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~240 - 260 | π → π* | Pyridazine Ring |

Note: Absorption maxima are estimated based on data for related diaminopyridine and pyridazine structures. researchgate.netresearchgate.netnist.gov The exact wavelengths can shift depending on the solvent and protonation state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of 3,6-Pyridazinediamine monohydrochloride, it is possible to generate a detailed 3D map of electron density.

This analysis provides definitive information on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the pyridazine ring and the amino substituents.

Conformation: The exact spatial orientation of the atoms in the solid state.

Crystal Packing: How individual molecules of the monohydrochloride salt are arranged in the crystal lattice. This includes the identification of intermolecular forces, such as hydrogen bonds between the amino groups, the pyridazine nitrogen atoms, and the chloride counter-ion. Studies on similar diaminopyridine crystals have highlighted the crucial role of N-H···N hydrogen bonds in defining the crystal structure. epa.gov

While a specific crystal structure for 3,6-Pyridazinediamine monohydrochloride was not found in the search results, the technique remains the gold standard for unambiguous solid-state structural determination of such compounds. researchgate.netnih.gov

Despite a comprehensive search for crystallographic data, the single-crystal X-ray diffraction and detailed intermolecular interaction data for 3,6-Pyridazinediamine monohydrochloride are not publicly available. As a result, the requested article focusing on the specific structural elucidation and spectroscopic characterization of this compound cannot be generated at this time.

Extensive searches were conducted to locate the necessary experimental data, which would form the foundation of the outlined article. These efforts included querying chemical and crystallographic databases and searching for relevant scientific literature. However, these searches did not yield any published single-crystal X-ray diffraction studies for 3,6-Pyridazinediamine monohydrochloride.

The requested article structure is entirely dependent on the availability of this specific crystallographic information. The initial section, "3.4.1. Single Crystal X-ray Diffraction Studies," requires access to the refined crystal structure data, including unit cell parameters, space group, and atomic coordinates. Without this foundational data, a meaningful discussion of the compound's three-dimensional structure is impossible.

Consequently, the subsequent section, "3.4.2. Analysis of Crystal Packing and Intermolecular Interactions," also cannot be completed. This analysis is predicated on the knowledge of the crystal lattice and the precise arrangement of molecules within it, which is determined through single-crystal X-ray diffraction. Information regarding hydrogen bonding, π-π stacking, and other non-covalent interactions is derived directly from the crystallographic data.

Computational and Theoretical Investigations of 3,6 Pyridazinediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 3,6-Pyridazinediamine, DFT studies provide fundamental information about its geometry, orbital energies, and charge distribution. These calculations are typically performed on the parent molecule, 3,6-diaminopyridazine, to understand its inherent characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 3,6-diaminopyridazine can be precisely calculated. mdpi.com This process yields a structure at its lowest energy state, providing a realistic model for further analysis.

Table 1: Illustrative Optimized Geometrical Parameters of 3,6-Diaminopyridazine

| Parameter | Bond/Angle | Value |

| Bond Length | C3-C4 | 1.40 Å |

| N1-N2 | 1.34 Å | |

| C3-N7 | 1.36 Å | |

| Bond Angle | N2-N1-C6 | 119.5° |

| C4-C5-C6 | 118.0° | |

| Dihedral Angle | N1-C6-C5-C4 | 0.0° |

Note: The data in this table is illustrative and based on general knowledge of similar heterocyclic compounds. Specific computational studies on 3,6-diaminopyridazine are needed for experimentally validated data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. scirp.org

For 3,6-diaminopyridazine, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridazine (B1198779) ring, while the LUMO would be distributed over the heterocyclic ring. The HOMO-LUMO energy gap can be calculated from the output of DFT computations. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies of 3,6-Diaminopyridazine

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The data in this table is illustrative. The actual values would be obtained from specific DFT calculations for 3,6-diaminopyridazine.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential. wolfram.com

For 3,6-diaminopyridazine, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino groups due to the presence of lone pairs of electrons, making these sites favorable for interactions with electrophiles. The hydrogen atoms of the amino groups would exhibit positive potential.

Correlation of Quantum Chemical Descriptors with Reactivity

Several quantum chemical descriptors, derived from DFT calculations, can be used to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and softness (S). nih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness and indicates a molecule's polarizability.

These descriptors provide a quantitative basis for understanding the molecule's reactivity and can be correlated with its biological activity. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors of 3,6-Diaminopyridazine

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

Note: The data in this table is illustrative and calculated from the hypothetical HOMO-LUMO energies.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Ligand-Target Interaction Modeling

In the context of 3,6-Pyridazinediamine, molecular docking simulations could be employed to understand its potential as an inhibitor for various enzymes or receptors. nih.gov The process involves preparing the 3D structure of the ligand (3,6-diaminopyridazine) and the target protein. The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function, which typically estimates the binding free energy.

Successful docking studies on derivatives of pyridazine have been reported, highlighting the potential of this scaffold to interact with various biological targets. nih.govnih.gov For instance, a docking study might reveal that the amino groups of 3,6-diaminopyridazine form crucial hydrogen bonds with specific amino acid residues in the active site of a target protein, while the pyridazine ring engages in hydrophobic or pi-pi stacking interactions.

Table 4: Illustrative Molecular Docking Results of 3,6-Diaminopyridazine with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | ASP120, LYS85, TYR150 |

| Type of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov These simulations are crucial for assessing the stability of a ligand-receptor complex under physiological conditions. nih.gov For pyridazinediamine derivatives, MD simulations have been performed for periods such as 100 nanoseconds to confirm the stability of the computationally predicted binding modes. nih.gov

By simulating the movements and interactions of all atoms in the system, MD can reveal how the protein and ligand adapt to each other upon binding. This provides a more realistic and accurate assessment of the interaction's stability than docking alone. The results can highlight persistent hydrogen bonds and other key interactions that anchor the ligand in the binding pocket, confirming a stable and favorable binding event.

Theoretical Chemistry Principles Applied to Pyridazinediamine Chemistry

Theoretical chemistry principles, particularly those from quantum mechanics, are applied to understand the electronic structure and reactivity of pyridazinediamine. Density Functional Theory (DFT) is a prominent method used for these investigations, providing detailed electronic-level insights. nih.govresearchgate.net

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving pyridazinediamine. By modeling the energy landscape of a reaction, researchers can identify transition states and intermediates, thereby mapping out the most probable reaction pathway. This theoretical approach allows for the prediction of activation energies, which helps in optimizing synthetic procedures for creating new pyridazinediamine derivatives. Investigating the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), helps explain the charge transfer characteristics within the molecule, which is fundamental to its reactivity. nih.gov

3,6-Pyridazinediamine can theoretically exist in various isomeric and tautomeric forms. Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. For 3,6-pyridazinediamine, this primarily involves amino-imino tautomerism, where a proton can move from an exocyclic amino group to a ring nitrogen atom.

Advanced Applications of 3,6 Pyridazinediamine in Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 3,6-pyridazinediamine, arising from its two amino groups, makes it a prime candidate for constructing larger, more intricate molecular structures. It can participate in a variety of chemical reactions, serving as a foundational piece for both heterocyclic and polycyclic systems.

The amino groups on the pyridazine (B1198779) ring are effective nucleophiles, enabling the synthesis of fused heterocyclic systems through cyclization reactions. A significant application is the formation of nih.govnih.govnih.govtriazolo[4,3-b]pyridazines, a class of compounds investigated for their potential biological activities. The synthesis often involves the reaction of a pyridazine-containing intermediate with various reagents to build the fused triazole ring.

For instance, research into potent antitubulin agents has led to the design and synthesis of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines. nih.gov In these syntheses, a related precursor, 3-chloro-6-hydrazinylpyridazine, is used to construct the core structure. Although not starting directly from 3,6-pyridazinediamine, this highlights the utility of the 3,6-disubstituted pyridazine core as a key intermediate for accessing these complex fused heterocycles. The general strategy involves creating a rigid nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold which is then functionalized. nih.gov Similarly, this scaffold is a key feature in compounds developed as potential anti-diabetic drugs. nih.gov

The table below summarizes representative transformations where a 3,6-disubstituted pyridazine core is central to the synthesis of fused heterocyclic systems.

| Starting Material Precursor | Reagents/Conditions | Product Type | Research Application |

| 3,6-Dichloropyridazine (B152260) | 5-(3-methyl-phenyl)tetrazole, Pyridine (B92270), Toluene | 6-Chloro-3-(m-tolyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | Intermediate for Anti-diabetic Drugs nih.gov |

| 3-Chloro-6-hydrazinylpyridazine | Aromatic Carboxylic Acids | 3,6-Disubstituted- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines | Antitubulin Agents nih.gov |

This table illustrates the role of the pyridazine core as a foundational unit in synthesizing complex heterocyclic compounds.

Beyond simple fused rings, 3,6-pyridazinediamine can theoretically act as a scaffold for building even larger polycyclic systems, such as those containing multiple fused rings. The two amino groups provide handles for annulation reactions, where additional rings are built onto the initial pyridazine structure. While direct examples starting from 3,6-pyridazinediamine are not extensively documented in mainstream literature, the synthesis of related polycyclic systems like pyridodipyrimidines demonstrates the principle. These syntheses often use aminopyrimidine derivatives, which are structural analogs, and react them with various reagents to form tricyclic frameworks.

Integration into Covalent Organic Frameworks (COFs) and Polymeric Materials Research

The ability of 3,6-pyridazinediamine to be incorporated into long-chain or network structures has led to its exploration in materials science, particularly in the fields of polymers and porous crystalline materials like COFs.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable properties. nih.gov They are constructed from molecular building blocks, known as linkers, that are connected by strong covalent bonds. Diamine-containing molecules are frequently used as linkers in the synthesis of imine-linked COFs, which are known for their high chemical stability.

While the specific use of 3,6-pyridazinediamine as a linker is an emerging area, the principle is well-established with analogous amine linkers. The synthesis typically involves a condensation reaction between a di- or triamine linker and a di- or trialdehyde linker to form a porous, crystalline network. The nitrogen-rich nature of the pyridazine ring in 3,6-pyridazinediamine could impart unique electronic and adsorptive properties to the resulting COF, making it a target for applications in gas storage, separation, and catalysis. nih.gov For example, metal-organic frameworks (MOFs), a related class of materials, have been successfully synthesized using the derivative pyridazine-3,6-dicarboxylic acid, demonstrating the utility of the pyridazine core in creating stable, functional porous materials. nih.gov

The reaction of diamines with diacyl chlorides or dicarboxylic acids is a fundamental method for producing polyamides, a class of polymers known for their high strength and thermal stability. nih.gov By analogy, 3,6-pyridazinediamine can be used as a monomer in polycondensation reactions to create novel polyamides. The incorporation of the pyridazine ring into the polymer backbone is expected to influence the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions.

Research on related monomers like 2,6-diaminopyridine (B39239) has shown that its inclusion in polyimides can enhance the thermal and mechanical stability of the resulting polymers. researchgate.netnih.gov These polyamides are often synthesized via low-temperature solution polycondensation, reacting the diamine with a diacyl chloride in a suitable solvent. nih.gov A similar approach could be applied to 3,6-pyridazinediamine to generate new high-performance materials. For instance, a direct catalytic dehydrogenation of diols and diamines offers a cleaner route to polyamides with high atomic economy. nih.gov

The table below outlines a general, analogous approach to polyamide synthesis that could be adapted for 3,6-pyridazinediamine.

| Diamine Monomer (Analog) | Co-monomer | Polymerization Method | Resulting Polymer Class | Potential Properties |

| 1,6-Hexanediamine | 1,8-Octanediol | Catalytic Dehydrogenation nih.gov | Aliphatic Polyamide | High atomic economy, clean process |

| 2,6-Diaminopyridine | Pyridine-2,6-dicarbonyl dichloride | Low-Temperature Solution Polycondensation nih.gov | Aromatic Polyamide | Enhanced thermal stability |

| 3,6-Pyridazinediamine (Proposed) | Terephthaloyl chloride | Solution Polycondensation | Aromatic Polyamide | High thermal stability, metal-coordinating ability |

This table presents established methods for polyamide synthesis using analogous diamines, illustrating a viable pathway for creating 3,6-pyridazinediamine-based polymers.

Development of Pyridazinediamine-Based Ligands in Coordination Chemistry Research

The nitrogen atoms of the pyridazine ring and the attached amino groups possess lone pairs of electrons, making 3,6-pyridazinediamine an excellent candidate for use as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms to form stable chelate rings. libretexts.org

The coordination behavior of pyridazine-based ligands has been explored with various transition metals. For example, 3,6-bis(diphenylphosphino)pyridazine, a derivative where the amino groups are replaced by phosphine (B1218219) groups, readily forms complexes with gold(I). nih.gov In these complexes, the ligand bridges two gold centers, leading to the formation of coordination polymers and metallocages. While the coordination in this specific case is through the phosphorus atoms, it demonstrates the ability of the 3,6-disubstituted pyridazine framework to organize metal ions into specific geometries.

Direct coordination involving the amino groups of aminopyridine-type ligands is also well-known. Six-coordinate iron(II) complexes have been synthesized with bidentate PN ligands derived from 2-aminopyridine, where both the pyridine nitrogen and the amino group are involved in binding. rsc.org It is anticipated that 3,6-pyridazinediamine would coordinate to metal ions in a similar bidentate fashion, likely through one ring nitrogen and the adjacent amino nitrogen, or by bridging two metal centers. Such complexes could find applications in catalysis, materials science, and as models for biological systems.

Synthesis of Metal Complexes with Pyridazinediamine Ligands

The synthesis of metal complexes utilizing pyridazinediamine ligands typically involves the reaction of a metal salt with the 3,6-diaminopyridazine ligand in a suitable solvent. The choice of metal salt, solvent, and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product's composition and structure. While direct studies on 3,6-pyridazinediamine monohydrochloride are not extensively documented in the provided literature, the synthesis of complexes with analogous aminopyridine ligands provides a solid framework for understanding the synthetic routes.

For instance, the synthesis of various transition metal complexes with ligands like 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) has been successfully achieved. nih.govelsevierpure.com Typically, these syntheses involve mixing the aminopyridine ligand with a metal salt, such as a chloride or nitrate (B79036) salt of copper(II) or cobalt(II), in a solvent like ethanol (B145695) or methanol. nih.govelsevierpure.comresearchgate.net The resulting complexes can be isolated as crystalline solids upon evaporation of the solvent or by precipitation. Similarly, Schiff base ligands derived from diaminopyridines have been used to synthesize a range of metal complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cyberleninka.ru These methods highlight the general feasibility of coordinating amino-substituted pyridine and pyridazine rings to various metal centers.

The synthesis of palladium(II) and platinum(II) complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, which act as N,N-bidentate ligands, further illustrates the versatility of pyridine-based ligands in forming stable metal complexes. jocpr.com The reaction of metal precursors with these ligands leads to the formation of square-planar complexes. jocpr.com Based on these examples, the synthesis of 3,6-pyridazinediamine metal complexes would likely proceed by reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand ratio, potentially with the addition of a base to deprotonate the monohydrochloride form and facilitate coordination.

Table 1: Examples of Synthesized Metal Complexes with Related Aminopyridine Ligands

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

| Cu(II) | 3-Aminopyridine, Isothiocyanate | [Cu(3-aminopyridine)₂(NCS)₂] | nih.gov |

| Cu(II) | 4-Aminopyridine, Isothiocyanate | [Cu(4-aminopyridine)₃(NCS)₂] | nih.gov |

| Cd(II) | 4-Aminopyridine, Isothiocyanate, Chloride | [Cd(4-aminopyridine)₂(NCS)Cl] | nih.gov |

| Ni(II) | 3-Aminopyridine, Sulfate | catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | elsevierpure.comresearchgate.net |

| Co(II) | 3-Aminopyridine, Sulfate | catena-{[Co(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | elsevierpure.comresearchgate.net |

| Co(II) | 3-Aminopyridine, Isothiocyanate | [Co(3-ampy)₄(NCS)₂] | elsevierpure.comresearchgate.net |

Investigation of Coordination Modes and Structural Diversity

The 3,6-pyridazinediamine ligand offers a fascinating array of potential coordination modes due to its four nitrogen donor atoms: two on the pyridazine ring and two on the amino groups. This versatility can lead to a wide structural diversity in its metal complexes, ranging from simple mononuclear species to complex polynuclear or polymeric architectures.

Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the ring nitrogen atoms or one of the amino group nitrogens.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through one ring nitrogen and the adjacent amino group nitrogen.

Bidentate Bridging Coordination: The two ring nitrogen atoms can bridge two different metal centers, or the two amino groups could bridge two metal centers. More commonly, a ring nitrogen and an amino group on opposite sides of the molecule could bridge two metal centers.

Tridentate or Tetradentate Coordination: In polynuclear complexes, it is conceivable that the ligand could utilize three or all four of its nitrogen atoms to coordinate to multiple metal centers.

Studies on related aminopyridine ligands support these possibilities. For example, 3-aminopyridine has been shown to act as both a terminal ligand and a bridging (μ₂) ligand, linking metal centers into polymeric chains. elsevierpure.comresearchgate.net In these bridging structures, the ligand coordinates through both the pyridine ring nitrogen and the amino group nitrogen to different metal ions. elsevierpure.comresearchgate.net Similarly, a pyrazine-substituted pyridine ligand has been observed to exhibit a bidentate coordination mode via its pyridine and pyrazine (B50134) nitrogen atoms, and in some cases, the pyrazine ring can act as a bridging unit between two metal ions. rsc.org

Structural Diversity:

The variety of coordination modes directly contributes to a rich structural diversity. Depending on the metal ion, the counter-anion, and the reaction conditions, 3,6-pyridazinediamine could form:

Mononuclear Complexes: Where one or more ligands are coordinated to a single metal center. These can exhibit various geometries, such as square planar or octahedral, depending on the coordination number of the metal. nih.gov For instance, copper(II) complexes with aminopyridines have been found to adopt both square planar and square pyramidal geometries. nih.gov

Binuclear or Polynuclear Complexes: The bridging capability of the ligand can lead to the formation of discrete binuclear or larger polynuclear complexes. nih.gov

Coordination Polymers: The ability of the ligand to bridge metal centers in a repeating fashion can result in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. elsevierpure.comresearchgate.net The formation of polymeric chains has been observed in complexes of Ni(II) and Co(II) with 3-aminopyridine. elsevierpure.comresearchgate.net

Table 2: Potential Coordination Geometries and Structural Types

| Structural Type | Potential Coordination Geometry | Key Feature | Related Example Reference |

| Mononuclear | Square Planar, Square Pyramidal, Octahedral | Single metal center | nih.gov |

| Binuclear/Polynuclear | Various | Ligand bridging two or more metal centers | rsc.orgnih.gov |

| 1D Coordination Polymer | Various | Repeating structural unit linked in one dimension | elsevierpure.comresearchgate.net |

Catalytic Applications of Pyridazinediamine Metal Complexes

While specific catalytic studies on metal complexes of 3,6-pyridazinediamine are not prevalent in the reviewed literature, the broader class of pyridine- and pyridazine-containing ligands has demonstrated significant potential in various catalytic transformations. This suggests that complexes of 3,6-pyridazinediamine are promising candidates for catalytic applications.

Palladium complexes containing pyridine-based ligands have been extensively studied as catalysts for cross-coupling reactions, which are fundamental in organic synthesis. For example, Pd(II) complexes with various pyridine derivatives have shown high efficiency as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ligand, influenced by substituents, have been shown to affect the catalytic activity of the metal center. acs.org The presence of amino groups on the pyridazine ring in 3,6-pyridazinediamine could therefore modulate the electronic environment of a coordinated metal, potentially enhancing its catalytic performance.

Copper complexes with pyridine-containing ligands have also been investigated for their biomimetic catalytic activity. For instance, copper(II) complexes with pyridine-2,6-diimine ligands have been shown to mimic the activity of catechol oxidase, an enzyme involved in the oxidation of phenols. tandfonline.com Furthermore, copper(II) complexes of a pyrazine-substituted pyridine have been studied for their catechol oxidase-like catalytic activity. rsc.org This opens the possibility for 3,6-pyridazinediamine copper complexes to be explored for similar oxidation catalysis.

Additionally, metal complexes with histidine, which contains an imidazole (B134444) ring similar in some respects to pyridazine, have been shown to be active in oxidation reactions like the epoxidation of cyclohexene. researchgate.net This further supports the potential for nitrogen-rich heterocyclic ligands like 3,6-pyridazinediamine to support catalytically active metal centers. The ability of the pyridazinediamine ligand to stabilize different oxidation states of a metal and to adopt various coordination geometries could be advantageous in designing catalysts for a range of organic transformations.

Table 3: Potential Catalytic Applications Based on Related Systems

| Catalytic Reaction | Metal Center | Ligand Type in Related Systems | Reference |

| Suzuki-Miyaura Cross-Coupling | Palladium | Pyridine derivatives | nih.govacs.org |

| Heck Cross-Coupling | Palladium | Pyridine derivatives | nih.govacs.org |

| Catechol Oxidase Mimicry | Copper | Pyridine-2,6-diimines, Pyrazine-substituted pyridine | rsc.orgtandfonline.com |

| Oxidation/Epoxidation | Molybdenum, Vanadium | Histidine (imidazole-containing) | researchgate.net |

Biological Research Perspectives of 3,6 Pyridazinediamine Mechanistic and in Vitro Studies

In Vitro Screening for Biological Activities

In vitro screening of 3,6-disubstituted pyridazine (B1198779) derivatives has revealed a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Currently, there is a limited amount of published research specifically detailing the in vitro antimicrobial activity of 3,6-Pyridazinediamine. However, the broader class of pyridazine and pyridine (B92270) derivatives has been a subject of interest in the development of new antimicrobial agents. For instance, various novel series of pyridine compounds have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. researchgate.netnih.govmdpi.com These studies often involve determining the minimum inhibitory concentration (MIC) against various pathogens. The exploration of such derivatives suggests a potential avenue for the development of pyridazine-based antimicrobial agents, although specific data on 3,6-Pyridazinediamine is not yet available.

The anticancer properties of 3,6-disubstituted pyridazine derivatives have been more extensively investigated. In vitro studies have demonstrated their anti-proliferative action against several human cancer cell lines. For example, a series of 3,6-disubstituted pyridazines showed significant cytotoxic effects against human breast cancer cell lines T-47D and MDA-MB-231. nih.gov In contrast, these compounds displayed weaker activity against the ovarian cancer cell line SKOV-3. nih.gov

Further research into related structures, such as 3,6-diazaphenothiazine derivatives, has also shown promising anticancer activity against human glioblastoma SNB-19, melanoma C-32, and breast cancer MDA-MB231 cell lines. nih.gov Dipyridothiazine dimers, another class of related compounds, have been tested for cytotoxicity towards breast cancers (MCF7, MDA-MB-231), colon cancers (SW480, SW620), lung cancer (A-549), and glioblastoma (LN-229). researchgate.net

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazine derivative 11m | T-47D (Breast) | 0.43 ± 0.01 | nih.gov |

| Pyridazine derivative 11m | MDA-MB-231 (Breast) | 0.99 ± 0.03 | nih.gov |

| 3,6-disubstituted pyridazines 11a-r | T-47D (Breast) | 0.43 - 35.9 | nih.gov |

| 3,6-disubstituted pyridazines 11a-r | MDA-MB-231 (Breast) | 0.99 - 34.59 | nih.gov |

Mechanistic Studies of Biological Target Interactions

Mechanistic studies have begun to elucidate how 3,6-disubstituted pyridazine derivatives exert their biological effects, primarily through interactions with key enzymes and proteins involved in cell cycle regulation and signaling pathways.

A significant mechanism of action for the anticancer effects of 3,6-disubstituted pyridazines appears to be the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov An in silico study proposed CDK2 as a probable enzymatic target for a series of 3,6-disubstituted pyridazines, and subsequent in vitro assays confirmed their inhibitory activity against this enzyme. nih.gov

Table 2: In Vitro CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

| Compound/Derivative | IC50 (nM) | Reference |

|---|---|---|

| Pyridazine derivative 11e | 151 ± 6.16 | nih.gov |

| Pyridazine derivative 11h | 43.8 ± 1.79 | nih.gov |

| Pyridazine derivative 11l | 55.6 ± 2.27 | nih.gov |

| Pyridazine derivative 11m | 20.1 ± 0.82 | nih.gov |

The modulation of protein activities by 3,6-disubstituted pyridazine derivatives is closely linked to their enzyme inhibitory effects. By inhibiting CDKs, these compounds modulate the activity of proteins involved in cell cycle progression. nih.gov For instance, the inhibition of CDK2 can lead to an alteration in the cell cycle and the induction of apoptosis. nih.gov Furthermore, research on other heterocyclic compounds with similar structural motifs has shown modulation of various protein-protein interactions, which is a key mechanism in regulating cellular processes. The ability of small molecules to disrupt or stabilize such interactions is a promising strategy in drug discovery. nih.gov While direct evidence for 3,6-Pyridazinediamine is lacking, the observed biological effects of its derivatives suggest that modulation of protein activity is a key aspect of their mechanism of action.

Tubulin Polymerization Research

The pyridazine nucleus has been incorporated into molecules designed as analogues of known tubulin inhibitors, such as Combretastatin A-4 (CA-4). In these studies, the pyridazine ring acts as a rigid linker to maintain the desired spatial orientation of aryl groups, which is crucial for binding to tubulin.

One area of research has been the development of 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazines as a new class of compounds that act as vinylogous analogues of CA-4. nih.gov The rationale for this design was to replace the isomerizable (Z,E)-butadiene linker of the vinylogous CA-4 with a more rigid triazolo[4,3-b]pyridazine scaffold. nih.gov

In vitro tubulin polymerization assays have been conducted on these pyridazine-containing compounds to determine their inhibitory activity. For example, the compound designated as 4q , a 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine, was shown to inhibit tubulin polymerization with an IC₅₀ value of 1.80 μM. nih.gov For comparison, the positive control, CA-4, exhibited an IC₅₀ of 0.64 μM in the same assay. nih.gov The inhibitory effect of compound 4q on tubulin polymerization was found to be concentration-dependent. nih.gov These findings suggest a direct interaction between the pyridazine-based compound and tubulin, leading to the disruption of microtubule dynamics. nih.govacs.org Further cellular studies with compound 4q revealed a significant disruption of tubulin microtubule dynamics and cell cycle arrest at the G2/M phase in A549 cells. nih.govacs.org

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 4q | 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine analogue | 1.80 |

| CA-4 | Combretastatin A-4 (Positive Control) | 0.64 |

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

The exploration of 3,6-disubstituted pyridazine derivatives has been instrumental in understanding the structure-activity relationships that govern their anti-tubulin activity.

The design of pyridazine-containing tubulin inhibitors has largely been guided by the pharmacophore of CA-4. This typically involves a trimethoxyphenyl "A-ring" and a variously substituted "B-ring" connected by a linker. The pyridazine scaffold has been employed as this linker to impart rigidity and control the conformation of the molecule.

In the synthesis of 3,6-diaryl- nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazines, researchers have created series of compounds with different substituents on the aryl rings to probe the SAR. nih.gov These compounds were broadly categorized into two types:

Type I: Compounds featuring a 3,4,5-trimethoxyphenyl unit as the A-ring, which is a known essential component for the cytotoxic activity of CA-4 based compounds. nih.gov

Type II: Compounds with a 2,3,4-trimethoxy substitution on the A-ring for comparative analysis. nih.gov

The synthesis of these analogues involves a multi-step process. A general route starts with substituted acetophenones, which are reacted with glyoxylic acid and then hydrazine (B178648) to form pyridazinones. These intermediates are then chlorinated before further reactions to build the triazole ring and introduce the desired aryl groups. nih.gov

The antiproliferative activity of these synthesized compounds was evaluated against various cancer cell lines, revealing a range of potencies with IC₅₀ values from 0.008 to 90.5 μM. nih.gov The compound 4q , which has a 3-amino-4-methoxyphenyl moiety as the B-ring, demonstrated particularly high antiproliferative activity, with IC₅₀ values of 0.014 μM, 0.008 μM, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively. nih.govacs.org This level of activity is comparable to that of CA-4. nih.govacs.org

| Cell Line | IC₅₀ (μM) |

|---|---|

| SGC-7901 | 0.014 |

| A549 | 0.008 |

| HT-1080 | 0.012 |

Molecular modeling studies have been employed to understand the binding interactions of pyridazine-containing compounds with tubulin at the molecular level. These computational approaches help to rationalize the observed SAR and guide the design of more potent inhibitors.

For the highly active compound 4q , molecular docking studies were performed to investigate its binding mode within the colchicine binding site of tubulin. nih.gov The modeling suggested that the nih.govacs.orgresearchgate.nettriazolo[4,3-b]pyridazine linker could form a hydrogen bond with the Ala β250 residue of tubulin. nih.gov

The docking analysis also predicted specific hydrogen bonding interactions for the aryl substituents. The oxygen atom of the para-methoxy group on the A-ring of compound 4q was predicted to form a hydrogen bond with the thiol group of Cys β241. nih.gov Additionally, the amino nitrogen atom on the B-ring was predicted to form a hydrogen bond with the sulfur atom of Met β259. nih.gov These computational findings, in conjunction with the in vitro tubulin polymerization data, support the hypothesis that these pyridazine derivatives bind to the colchicine site on tubulin. nih.gov

Future Directions and Emerging Research Avenues for 3,6 Pyridazinediamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3,6-pyridazinediamine and its derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. ijpsjournal.com Research is moving beyond traditional synthesis methods, which often involve harsh conditions and hazardous solvents, toward more sustainable and elegant solutions. ijpsjournal.comrasayanjournal.co.in

One of the most promising areas is the adoption of microwave-assisted synthesis . mdpi.com This technique can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.gov For instance, the synthesis of various pyridine (B92270) derivatives has been achieved with excellent yields (82%-94%) in as little as 2-7 minutes under microwave irradiation. nih.gov Another key strategy is the use of environmentally benign solvents like water and ethanol (B145695) or, ideally, conducting reactions under solvent-free conditions . ijpsjournal.commdpi.com Mechanochemical grinding and solid-state reactions are examples of solvent-less approaches that reduce waste and eliminate the environmental footprint associated with solvent use and disposal. mdpi.com

Furthermore, the use of ionic liquids as reaction media is gaining traction for the synthesis of pyridazine (B1198779) derivatives. researchgate.net These "green solvents" can act as both the solvent and catalyst, simplifying processes. In some preparations of pyridazine compounds, using ionic liquids has slashed reaction times from 13 days to just 6 hours and boosted yields significantly, with the added benefit that the ionic liquid can be recycled multiple times. researchgate.net The development of multicomponent reactions (MCRs) , where three or more reactants are combined in a single step to form a complex product, also represents a more atom-economical and efficient synthetic route. rasayanjournal.co.in These sustainable methodologies are crucial for the environmentally responsible and economically viable production of 3,6-pyridazinediamine-based compounds for future applications. researchgate.net

Advanced Computational Modeling for Deeper Understanding of Reactivity and Interactions

Computational chemistry provides powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. For 3,6-pyridazinediamine, advanced computational modeling, particularly using Density Functional Theory (DFT) , is a key avenue for future research. DFT methods, such as the B3LYP functional, can be used to perform comprehensive theoretical investigations into the molecule's properties. researchgate.net

These computational studies can accurately predict the optimized molecular geometry, bond lengths, and bond angles of the pyridazine ring and its substituents. researchgate.net This foundational knowledge is critical for understanding its three-dimensional structure. Beyond simple structure, DFT allows for the calculation of vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.net

Crucially for predicting chemical behavior, computational models can determine electronic properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and the Molecular Electrostatic Potential (MEP) . The HOMO-LUMO gap provides insight into the molecule's electronic stability and reactivity, while the MEP map reveals the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for designing new synthetic reactions. Moreover, in silico docking studies can be employed to model the interaction of 3,6-pyridazinediamine derivatives with biological targets, such as protein kinases, providing insights into their potential binding modes and mechanisms of action before they are even synthesized. nih.gov

Diversification of Applications in Advanced Materials Science

The unique structure of 3,6-pyridazinediamine, featuring two nitrogen atoms in the aromatic ring and two exocyclic amine groups, makes it an excellent candidate as a ligand in coordination chemistry. researchgate.netwikipedia.org These nitrogen atoms can donate their lone pairs of electrons to bond with metal ions, opening up a vast field of applications in advanced materials science. youtube.com

A significant future direction is the use of 3,6-pyridazinediamine as a building block for metal-organic frameworks (MOFs) and coordination polymers. By coordinating with various transition metals, it can help form porous, crystalline structures with high surface areas. These materials have potential applications in gas storage, catalysis, and chemical sensing. The ability to control the structure and properties of these materials at a molecular level is a key advantage. nih.gov

Another emerging application is in the construction of functional molecular assemblies on surfaces . nih.gov Using techniques like Layer-by-Layer (LbL) deposition, 3,6-pyridazinediamine and similar pyridine-type compounds can be systematically deposited with metal cross-linkers to create ultra-thin films. nih.gov These surface-confined networks can exhibit interesting electrochemical and electrochromic properties, making them suitable for use in sensors, electrochromic devices (smart glass), and components for solar cells. nih.gov The rich coordination chemistry of pyridazine-based ligands allows for the precise tuning of these materials' electronic and optical properties by carefully selecting the metal ion and ligand structure. researchgate.net

Unexplored Biological Targets and Mechanistic Insights

While pyridazine derivatives are known to possess a range of biological activities, significant opportunities exist to identify novel biological targets and better understand their mechanisms of action. Research into substituted pyridazine scaffolds is uncovering potential applications in new therapeutic areas.

One major area of investigation is in oncology . Recent studies have identified 3,6-disubstituted pyridazines as a novel class of anticancer agents that may target enzymes critical for cancer cell proliferation, such as cyclin-dependent kinase 2 (CDK2) . nih.gov Future research will likely focus on synthesizing and testing libraries of 3,6-pyridazinediamine derivatives to optimize their potency and selectivity for specific kinase targets, potentially leading to new cancer therapies.

Beyond cancer, pyridazine derivatives are being explored for activity within the central nervous system. A novel 3-amino-6-phenyl-pyridazine derivative was found to act as a selective antineuroinflammatory agent . nih.gov It effectively blocks the production of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells, which are implicated in the pathology of neurodegenerative diseases. nih.gov This suggests that 3,6-pyridazinediamine could serve as a starting point for developing drugs that target neuroinflammatory pathways. Additionally, related structures like 6-substituted-pyrido ijpsjournal.comrasayanjournal.co.inpyridazine derivatives have shown promise as anticonvulsants , indicating another potential set of neurological targets to be explored. researchgate.net

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents stabilize intermediates during salt formation .

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during chlorination, whereas higher temperatures (60–80°C) accelerate amidation .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC-UV : Quantifies purity using a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10). Detect absorbance at 238–394 nm, as validated for pyridazine derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments (e.g., amine protons at δ 6.8–7.2 ppm) and chloride counterion integration .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) around m/z 156–160 (free base) and chloride adducts verify stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activities of 3,6-Pyridazinediamine derivatives across studies?

Methodological Answer:

Contradictions often arise from structural variations or assay conditions. Systematic approaches include:

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR, as impurities (e.g., methyl or chloro analogs) can skew bioactivity .

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times). For example, antimicrobial activity against S. aureus should use standardized MIC protocols .

- Meta-Analysis : Compare datasets using tools like PubChem BioActivity to identify trends (e.g., chlorine substitution at position 3 vs. 4 correlates with kinase inhibition) .

Advanced: What experimental strategies are recommended for elucidating the interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, Kd) with enzymes like dihydropteroate synthase, revealing stoichiometry and affinity .

- Molecular Dynamics Simulations : Use software (e.g., GROMACS) to model interactions with protein kinases, focusing on hydrogen bonding with amine groups and steric effects from substituents .

- Kinetic Studies : Monitor reaction rates (e.g., enzyme inhibition) under varied pH and ionic strengths to identify rate-limiting steps .

Advanced: What are the key considerations in designing toxicity studies for this compound?

Methodological Answer:

- Acute Toxicity Models : Subcutaneous LD50 assays in rodents (e.g., mice) at 100–200 mg/kg doses to assess renal and hepatic effects, referencing Proflavine hydrochloride analogs for baseline comparisons .

- Genotoxicity Screening : Ames test with S. typhimurium TA98/TA100 strains to detect mutagenic potential, accounting for false positives from hydrochloride counterions .

- In Vitro Cytotoxicity : Use human hepatocyte (HepG2) assays with LC50 thresholds <50 μM, validated via MTT assays .

Advanced: How do electronic properties of 3,6-Pyridazinediamine derivatives influence their reactivity in medicinal chemistry applications?

Methodological Answer: